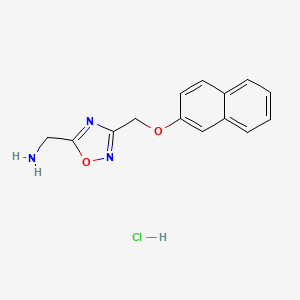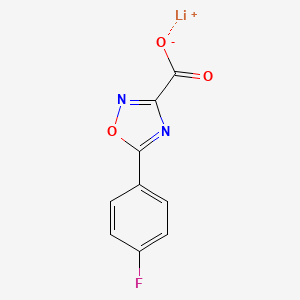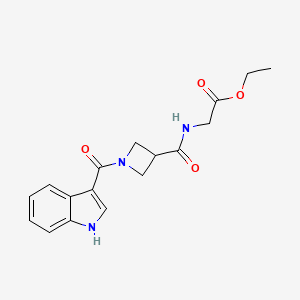![molecular formula C17H19FN4O B2905921 n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine CAS No. 2371484-89-6](/img/structure/B2905921.png)
n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a methylpyrimidinyl amine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride and a suitable base.
Attachment of the Methylpyrimidinyl Amine: The final step involves coupling the piperidine derivative with a methylpyrimidinyl amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in agrochemicals and specialty chemicals.
作用機序
The mechanism of action of n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The fluorobenzoyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine and pyrimidine moieties can interact with various functional groups in the target molecules. This compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
- n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-2-methylpyrimidin-4-amine
- n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-4-methylpyrimidin-4-amine
Comparison:
- Structural Differences: The position of the methyl group on the pyrimidine ring can influence the compound’s reactivity and binding affinity.
- Unique Features: n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2-fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-10-16(20-11-19-12)21-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,10-11,13H,6-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGOYZYFKXWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-2-oxoethyl 4-amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2905839.png)


![(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2905843.png)
![2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2905844.png)
![4-chloro-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2905845.png)
![2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2905847.png)
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2905850.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B2905852.png)



![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)
![rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans](/img/structure/B2905861.png)
